5-bromo-N-cyclobutylthiophene-3-carboxamide

Description

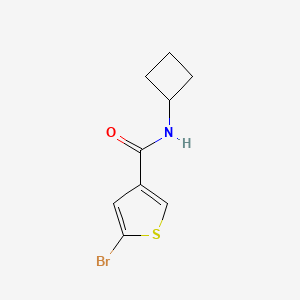

5-Bromo-N-cyclobutylthiophene-3-carboxamide is a brominated thiophene derivative featuring a carboxamide group at position 3 of the thiophene ring and a cyclobutyl substituent on the amide nitrogen. Its molecular formula is C₉H₁₀BrNOS (calculated based on structural analysis), with a molecular weight of 260.17 g/mol.

The compound is synthesized via coupling reactions between 5-bromothiophene-3-carboxylic acid and cyclobutylamine, typically using activating agents (e.g., EDC/HOBt) in aprotic solvents. This method aligns with protocols described for similar carboxamides in and .

Properties

IUPAC Name |

5-bromo-N-cyclobutylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNOS/c10-8-4-6(5-13-8)9(12)11-7-2-1-3-7/h4-5,7H,1-3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCARPGSJMPWQTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CSC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-bromo-N-cyclobutylthiophene-3-carboxamide exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs differ in the amide substituent and carboxamide position on the thiophene ring. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Structure-Activity Relationships (SAR)

- Amide Position : Position 3 carboxamides (e.g., cyclobutyl, dibutyl) may exhibit distinct electronic effects compared to position 2 derivatives. For example, position 2 analogs () show stronger dipole moments, influencing binding in biological targets .

- Substituent Bulk : The cyclobutyl group’s rigidity may improve target selectivity over flexible chains (e.g., dibutyl). highlights that bulky aryl groups in triazole-carboxamides enhance anticancer activity .

- Bromine Role : The 5-bromo substituent is conserved across analogs, suggesting its critical role as a leaving group in cross-coupling reactions or as a hydrogen-bond acceptor .

Research Findings and Implications

- Cyclobutyl vs. Linear Alkyls : The cyclobutyl group’s constrained geometry may reduce metabolic degradation compared to dibutyl analogs, improving pharmacokinetics .

- Positional Isomerism: Position 3 carboxamides are less explored in drug discovery than position 2 derivatives, warranting further study for novel targets.

- Bromine Utilization : The 5-bromo substituent enables diversification via Suzuki-Miyaura couplings, a strategy employed in for triazole synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.